Tizoxanide Glucuronide Sodium Salt is a sodium salt derivative of Tizoxanide, which is an active metabolite of Nitazoxanide. This compound is significant due to its enhanced solubility and potential pharmacological benefits. The chemical formula for Tizoxanide Glucuronide Sodium Salt is with a molecular weight of approximately 463.35 g/mol. It is primarily utilized in pharmaceutical research and development, particularly in studies related to antiviral and antiparasitic activities.
Tizoxanide Glucuronide Sodium Salt is synthesized from Tizoxanide through a process known as glucuronidation, which involves the addition of glucuronic acid to the parent compound. This metabolic transformation is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes, which are crucial for the metabolic processing of various drugs.
Tizoxanide Glucuronide Sodium Salt falls under the classification of metabolites and sodium salts, enhancing its solubility in aqueous solutions. It is primarily recognized within the pharmaceutical industry for its role as a metabolite of Nitazoxanide, an antiparasitic and antiviral agent.
The synthesis of Tizoxanide Glucuronide Sodium Salt can be achieved through enzymatic or chemical methods. The enzymatic route involves using recombinant human uridine diphosphate-glucuronosyltransferase enzymes to facilitate the transfer of glucuronic acid from uridine diphosphate to Tizoxanide.
The final product is isolated as a sodium salt to enhance its solubility, making it suitable for various biological applications.
The molecular structure of Tizoxanide Glucuronide Sodium Salt features a glucuronide moiety attached to Tizoxanide. The structural representation includes:
[Na+].O[C@@H]1[C@@H](O)[C@H](Oc2ccccc2C(=O)Nc3ncc(s3)[N+](=O)[O-])O[C@@H]([C@H]1O)C(=O)[O-]
The melting point of Tizoxanide Glucuronide Sodium Salt is reported to be approximately 190°C (decomposing), indicating thermal stability up to that point before decomposition occurs.
Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation reactions, which are critical for drug metabolism.
Tizoxanide Glucuronide Sodium Salt exhibits its biological activity mainly through its relationship with Nitazoxanide. The glucuronidation process enhances the compound's pharmacokinetics by prolonging its half-life and improving bioavailability.
The mechanism involves:
These properties indicate that Tizoxanide Glucuronide Sodium Salt can be effectively utilized in various biochemical applications due to its favorable solubility characteristics.
Tizoxanide Glucuronide Sodium Salt has several scientific uses, particularly in pharmacological research:
Following oral administration, nitazoxanide undergoes rapid enzymatic hydrolysis in the intestinal lumen and systemic circulation, releasing its primary pharmacologically active metabolite, tizoxanide (T). Tizoxanide subsequently undergoes extensive hepatic glucuronidation via uridine diphosphate-glucuronosyltransferases (UGTs), forming Tizoxanide Glucuronide (TG) [1] [5]. This sodium-stabilized glucuronide conjugate is quantitatively predominant in systemic circulation, particularly at therapeutic doses exceeding 1 g. Clinical pharmacokinetic studies using single ascending oral doses (1–4 g) of nitazoxanide demonstrated that plasma concentrations of TG significantly exceeded those of unconjugated tizoxanide at all dose levels, with this disparity amplifying under fed conditions [1].
Table 1: Key Metabolites of Nitazoxanide and Their Pharmacokinetic Characteristics
Metabolite | Chemical Designation | Detection in Plasma | Primary Elimination Route |
---|---|---|---|
Tizoxanide (T) | 2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide | Moderate (Free Form) | Biliary (Feces) |
Tizoxanide Glucuronide (TG) | β-Glucuronide conjugate of T (sodium salt) | Dominant Circulating Species | Renal (Urine) |
The transition from tizoxanide to its glucuronide is not merely a detoxification step. Research highlights TG’s emerging role as a reservoir for sustained drug activity. Due to its slower elimination kinetics compared to T (half-life increases dose-proportionally), TG enables prolonged systemic exposure [1]. Furthermore, enterohepatic recirculation of TG—where intestinal β-glucuronidases hydrolyze the conjugate to regenerate tizoxanide—creates a "recycling loop" that extends therapeutic activity beyond initial dosing windows [5]. This characteristic is leveraged in prodrug development strategies aiming to enhance systemic bioavailability of thiazolide-based therapeutics [5].
Recent drug repurposing efforts further underscore TG’s relevance. As nitazoxanide undergoes evaluation against respiratory viruses (e.g., SARS-CoV-2) and chronic hepatic infections, quantifying TG plasma levels becomes essential for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships. Its status as the major circulating metabolite positions TG as a critical biomarker for assessing drug exposure in antiviral and metabolic disease trials [4] [6].
Glucuronidation, mediated predominantly by hepatic UGT enzymes, profoundly alters the physicochemical and pharmacokinetic profile of tizoxanide. Conjugation with glucuronic acid transforms the lipophilic tizoxanide molecule into the highly hydrophilic anion Tizoxanide Glucuronide Sodium Salt. This modification drastically enhances aqueous solubility (critical for renal excretion) but simultaneously impedes passive diffusion across biological membranes [5] [8]. Consequently, while TG dominates plasma composition, it exhibits negligible direct antimicrobial or antiviral activity due to impaired cellular uptake [5].
Table 2: Impact of Glucuronidation on Tizoxanide’s Pharmacological Properties
Property | Tizoxanide (T) | Tizoxanide Glucuronide (TG) | Pharmacological Consequence |
---|---|---|---|
Solubility | Low (Lipophilic) | High (Hydrophilic) | TG: Favors renal clearance; T: Enterohepatic recycling |
Membrane Permeability | High | Very Low | TG: Restricted to systemic compartment |
Systemic Half-life | ~1.5–2 hours | >4 hours (Dose-dependent) | Prolonged exposure despite inactivation |
Enzymatic Trigger | N/A | β-Glucuronidases (Microflora) | Regeneration of active T in the gut |
Food exerts a clinically significant effect on this metabolic pathway. Co-administration with a standardized breakfast approximately doubles systemic exposure (AUC) to both T and TG across all therapeutic doses [1]. This food effect is attributed to enhanced solubilization of nitazoxanide in bile acid micelles and prolonged intestinal transit time, facilitating more complete absorption and subsequent glucuronidation.
Beyond disposition, glucuronidation critically influences dose-linear pharmacokinetics. At higher doses (e.g., 4 g nitazoxanide), apparent body clearance of total tizoxanide (T + TG) decreases by approximately 50% compared to lower doses (1 g). This nonlinearity likely arises from saturation of hepatic uptake transporters or UGT enzymes, leading to disproportionately elevated TG concentrations [1]. Such dose-dependent shifts in metabolism have profound implications for therapeutic efficacy and toxicity thresholds in high-dose regimens.
Emerging research also reveals TG’s unexpected pharmacological roles unrelated to direct antimicrobial action. In C. elegans models, tizoxanide glucuronide—via systemic circulation—contributes to lifespan extension and healthspan improvement under high-glucose conditions. This occurs through activation of conserved Akt/AMPK/sir-2.1/daf-16 signaling pathways, illustrating that conjugated metabolites may exert unique metabolic effects distinct from their parent drugs [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3